Unii-C9A6WR7ptd

Übersicht

Beschreibung

KUL-7211 ist eine chemische Verbindung, die für ihre selektive agonistische Aktivität an β2- und β3-adrenergen Rezeptoren bekannt ist. Sie ist vor allem für ihre potente ureterale Relaxanwirkung mit minimalen blutdrucksenkenden Effekten bekannt . Diese Verbindung hat sich im medizinischen Bereich, insbesondere bei der Behandlung von ureteraler Kolik und der Förderung des Steinabgangs bei Patienten mit Urolithiasis, als vielversprechend erwiesen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

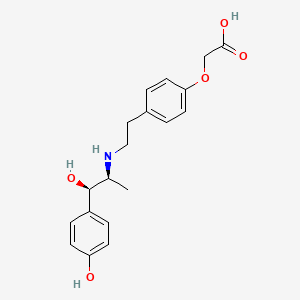

Die Synthese von KUL-7211 beinhaltet die Reaktion von 2-[4-(2-{[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino}ethyl)phenyloxy]essigsäure. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und in der öffentlichen Literatur nicht weit verbreitet. Es ist bekannt, dass die Synthese mehrere Schritte beinhaltet, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter kontrollierten Bedingungen .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für KUL-7211 sind nicht umfangreich dokumentiert. Typischerweise werden solche Verbindungen in spezialisierten pharmazeutischen Produktionsstätten hergestellt, in denen strenge Qualitätskontrollmaßnahmen implementiert sind, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Reaktionstypen

KUL-7211 unterliegt hauptsächlich Reaktionen, die typisch für β2- und β3-adrenerge Rezeptoragonisten sind. Dazu gehören:

Oxidation: KUL-7211 kann Oxidationsreaktionen unterliegen, insbesondere an den Hydroxylgruppen, die in seiner Struktur vorhanden sind.

Reduktion: Reduktionsreaktionen können auftreten, insbesondere in Gegenwart von Reduktionsmitteln, die die an den aromatischen Ring gebundenen funktionellen Gruppen beeinflussen.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können an verschiedenen Positionen am aromatischen Ring auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile Reagenzien wie Natriummethoxid und Kalium-tert-butoxid werden häufig eingesetzt.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Chinonen führen, während die Reduktion zur Bildung von Alkoholen oder Aminen führen kann. Substitutionsreaktionen können zu verschiedenen substituierten Derivaten von KUL-7211 führen .

Analyse Chemischer Reaktionen

Types of Reactions

KUL-7211 primarily undergoes reactions typical of β2 and β3 adrenergic receptor agonists. These include:

Oxidation: KUL-7211 can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.

Reduction: Reduction reactions can occur, especially in the presence of reducing agents, affecting the functional groups attached to the aromatic ring.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of alcohols or amines. Substitution reactions can result in various substituted derivatives of KUL-7211 .

Wissenschaftliche Forschungsanwendungen

KUL-7211 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen von β2- und β3-adrenergen Rezeptoragonisten zu untersuchen.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Modulation der glatten Muskelrelaxation, insbesondere im Ureter.

Medizin: Untersucht hinsichtlich seines Potenzials bei der Behandlung von ureteraler Kolik und der Förderung des Steinabgangs bei Patienten mit Urolithiasis.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf β2- und β3-adrenerge Rezeptoren abzielen

Wirkmechanismus

KUL-7211 entfaltet seine Wirkung, indem es selektiv β2- und β3-adrenerge Rezeptoren stimuliert. Diese Stimulation führt zur Relaxation der ureteralen glatten Muskulatur, was bei der Linderung von ureteraler Kolik und der Förderung des Steinabgangs hilfreich ist. Zu den beteiligten molekularen Zielen gehören die β2- und β3-adrenergen Rezeptoren, die zur Familie der G-Protein-gekoppelten Rezeptoren gehören. Die Aktivierung dieser Rezeptoren löst eine Kaskade von intrazellulären Ereignissen aus, die zur Relaxation der glatten Muskulatur führt .

Wirkmechanismus

KUL-7211 exerts its effects by selectively stimulating β2 and β3 adrenergic receptors. This stimulation leads to the relaxation of ureteral smooth muscle, which is beneficial in relieving ureteral colic and promoting stone passage. The molecular targets involved include the β2 and β3 adrenergic receptors, which are part of the G protein-coupled receptor family. Activation of these receptors triggers a cascade of intracellular events, leading to smooth muscle relaxation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Isoproterenol: Ein nicht-selektiver β-adrenerger Agonist.

Terbutalin: Ein selektiver β2-adrenerger Rezeptoragonist.

CL-316243: Ein selektiver β3-adrenerger Rezeptoragonist.

Einzigartigkeit von KUL-7211

KUL-7211 ist einzigartig aufgrund seiner dualen Selektivität für sowohl β2- als auch β3-adrenerge Rezeptoren, was es besonders effektiv macht, die ureterale glatte Muskulatur zu entspannen, mit minimalen blutdrucksenkenden Effekten. Diese duale Selektivität unterscheidet es von anderen Verbindungen, die möglicherweise nur auf einen Typ von adrenergem Rezeptor abzielen .

Eigenschaften

CAS-Nummer |

220129-58-8 |

|---|---|

Molekularformel |

C19H23NO5 |

Molekulargewicht |

345.4 g/mol |

IUPAC-Name |

2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid |

InChI |

InChI=1S/C19H23NO5/c1-13(19(24)15-4-6-16(21)7-5-15)20-11-10-14-2-8-17(9-3-14)25-12-18(22)23/h2-9,13,19-21,24H,10-12H2,1H3,(H,22,23)/t13-,19-/m0/s1 |

InChI-Schlüssel |

KKXPBQQLKHBRDA-DJJJIMSYSA-N |

Isomerische SMILES |

C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O |

SMILES |

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O |

Kanonische SMILES |

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)OCC(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-(4-(2-((2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl)amin) ethyl)phenyloxy)acetic acid KUL-7211 KUL7211 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

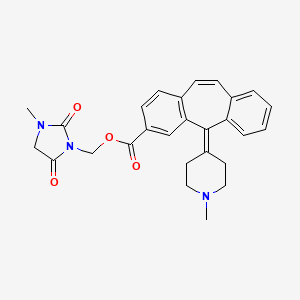

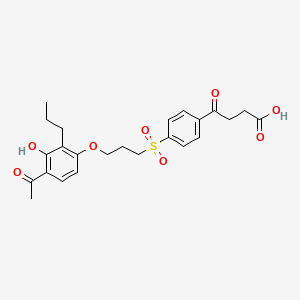

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

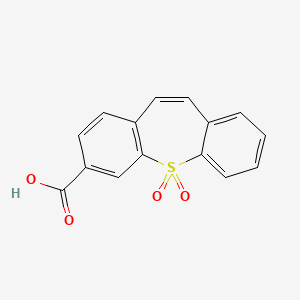

![(11R)-3-fluoro-11-oxobenzo[b][1]benzothiepine-9-carboxylic acid](/img/structure/B1673794.png)

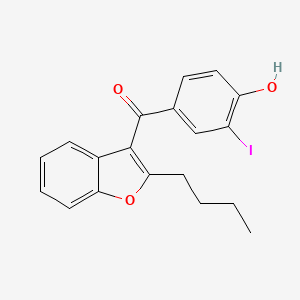

![sodium (6R,7R)-7-((1-benzylpyridin-1-ium-4-yl)amino)-3-(((5-((carboxylatomethyl)thio)-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673796.png)

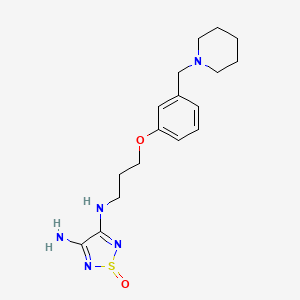

![4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid](/img/structure/B1673800.png)

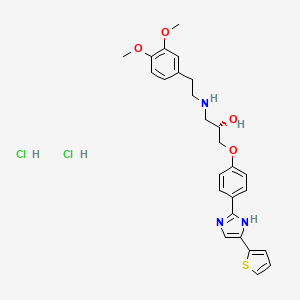

![[(1S,3S,4aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B1673805.png)

![(betaR,gammaS)-4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]thio]-gamma-hydroxy-beta-methylbenzenebutanoic acid sodium salt](/img/structure/B1673807.png)